3-Epikatonic acid
3-Epikatonic acid
3-Epikatonic acid, also known as 3-epikatonate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. 3-Epikatonic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3-epikatonic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 3-epikatonic acid can be found in pulses. This makes 3-epikatonic acid a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
76035-62-6
VCID:
VC0052847
InChI:
InChI=1S/C30H48O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,26+,27+,28-,29+,30+/m0/s1
SMILES:
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
Molecular Formula:
C30H48O3
Molecular Weight:
456.7 g/mol
3-Epikatonic acid
CAS No.: 76035-62-6
Reference Standards
VCID: VC0052847
Molecular Formula: C30H48O3
Molecular Weight: 456.7 g/mol
CAS No. | 76035-62-6 |
---|---|
Product Name | 3-Epikatonic acid |
Molecular Formula | C30H48O3 |
Molecular Weight | 456.7 g/mol |
IUPAC Name | (2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
Standard InChI | InChI=1S/C30H48O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,26+,27+,28-,29+,30+/m0/s1 |
Standard InChIKey | JZFSMVXQUWRSIW-FWXFQHTDSA-N |
Isomeric SMILES | C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |
SMILES | CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Canonical SMILES | CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Appearance | Powder |
Melting Point | 283-284°C |
Physical Description | Solid |
Description | 3-Epikatonic acid, also known as 3-epikatonate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. 3-Epikatonic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3-epikatonic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 3-epikatonic acid can be found in pulses. This makes 3-epikatonic acid a potential biomarker for the consumption of this food product. |
PubChem Compound | 10434225 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume